molecular formula C10H12F2N2O B2508492 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine CAS No. 2202458-92-0

2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine

Cat. No.: B2508492
CAS No.: 2202458-92-0
M. Wt: 214.216
InChI Key: OQOXHVGIYRJANZ-UHFFFAOYSA-N
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Description

2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine is a pyrazine derivative characterized by a 3-methylpyrazine core substituted with a 3,3-difluorocyclobutylmethoxy group at the 2-position. The difluorocyclobutyl moiety introduces unique steric and electronic effects due to the cyclobutane ring’s strain and the electronegative fluorine atoms. This compound is of interest in medicinal chemistry and materials science, where fluorinated groups are often used to modulate lipophilicity, metabolic stability, and binding interactions .

Properties

IUPAC Name

2-[(3,3-difluorocyclobutyl)methoxy]-3-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O/c1-7-9(14-3-2-13-7)15-6-8-4-10(11,12)5-8/h2-3,8H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOXHVGIYRJANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OCC2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine typically involves the reaction of 3,3-difluorocyclobutanol with 3-methylpyrazine in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydride

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon

    Substitution: Sodium methoxide in methanol

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of substituted pyrazines

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the potential of 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine as a therapeutic agent in oncology. The compound has been investigated for its ability to inhibit specific cancer cell lines, showing promise in the treatment of various types of cancer.

  • Mechanism of Action : The compound acts by modulating key signaling pathways involved in tumor growth and metastasis. It has been shown to inhibit the activity of certain kinases that are crucial for cancer cell survival and proliferation .
  • Case Study : In a study focusing on non-small cell lung cancer (NSCLC), 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine demonstrated significant inhibitory effects on tumorigenicity and migration of cancer cells. The compound was found to suppress wound closure and invasion in vitro, indicating its potential as a therapeutic agent .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research indicates that it may exhibit activity against various pathogens, including those responsible for respiratory infections.

  • In Vitro Studies : Laboratory tests have shown that 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine can inhibit the growth of specific bacterial strains, suggesting its utility in developing new antibiotics .

Safety and Toxicology Assessments

Understanding the safety profile of 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine is crucial for its application in medicine. Comprehensive toxicological studies have been conducted to evaluate its safety for human use.

  • Genotoxicity : Assessments indicate that the compound does not present significant genotoxic risks, as it has tested negative in various assays designed to evaluate mutagenic potential .
  • Repeated Dose Toxicity : The compound's toxicity was evaluated using the Threshold of Toxicological Concern (TTC) approach, confirming that exposure levels are below safety thresholds for repeated doses .

Data Tables

The following table summarizes key findings related to the applications and safety assessments of 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine:

Application Area Findings
Cancer TreatmentInhibits tumor growth and migration in NSCLC; targets specific kinases involved in cancer survival
Antimicrobial ActivityExhibits inhibitory effects against certain bacterial strains; potential for antibiotic development
GenotoxicityNegative results in mutagenicity assays; considered safe from a genotoxic standpoint
Repeated Dose ToxicityExposure levels below TTC thresholds; no significant toxicity observed

Mechanism of Action

The mechanism of action of 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with related pyrazines:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine C₁₁H₁₃F₂N₂O 242.23 2-(3,3-difluorocyclobutylmethoxy), 3-methyl Fluorine atoms enhance polarity; cyclobutyl group introduces ring strain
2-Methoxy-3-isobutylpyrazine () C₉H₁₄N₂O 166.22 2-methoxy, 3-isobutyl Common flavorant; hydrophobic isobutyl group impacts volatility
2-sec-Butyl-3-methoxypyrazine () C₉H₁₄N₂O 166.22 2-methoxy, 3-sec-butyl Structural isomer of isobutyl derivative; slight differences in aroma profile
2-Methoxy-3-(1-methylpropyl)pyrazine () C₉H₁₄N₂O 166.22 2-methoxy, 3-(1-methylpropyl) Used in artificial flavoring; regulated under FEMA 3433
2-Methoxy-3-methyl-5-isobutylpyrazine () C₁₀H₁₆N₂O 180.25 2-methoxy, 3-methyl, 5-isobutyl Additional methyl group increases steric hindrance
Key Observations:
  • Fluorine Impact: The target compound’s difluorocyclobutyl group increases molecular weight (~242 vs. ~166 g/mol for non-fluorinated analogs) and polarity, which may reduce volatility compared to flavorant pyrazines (e.g., 2-methoxy-3-isobutylpyrazine) .

Thermodynamic Binding Profiles

highlights that 2-methoxy-3-isopropylpyrazine and 2-methoxy-3-isobutylpyrazine bind to the major urinary protein (MUP-I) via enthalpy-driven mechanisms , with desolvation of the protein pocket being critical. The target compound’s difluorocyclobutyl group may enhance binding affinity through:

  • Dipole Interactions : Fluorine’s electronegativity could strengthen hydrogen bonding or dipole-dipole interactions.
  • Conformational Rigidity : The cyclobutane ring may reduce entropy penalties upon binding by limiting rotational freedom .

In contrast, non-fluorinated analogs rely more on hydrophobic effects, as seen in their use as flavorants with high volatility .

Biological Activity

2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine can be represented as follows:

  • Molecular Formula : C10_{10}H10_{10}F2_2N2_2O
  • CAS Number : 2202458-92-0

The presence of the difluorocyclobutyl group and the methoxy group on the pyrazine ring contributes to its unique properties and biological activity.

The biological activity of 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cellular signaling pathways, which may lead to therapeutic effects in conditions like cancer and inflammation.
  • Receptor Modulation : It may modulate the activity of certain receptors, influencing physiological responses and contributing to its pharmacological profile.

Biological Activity Studies

Research has demonstrated several areas where 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine exhibits significant biological activity:

Anticancer Activity

A study highlighted the compound's ability to inhibit KIF18A, a motor protein implicated in cancer cell proliferation. Inhibition of KIF18A can disrupt mitotic processes in cancer cells, leading to reduced tumor growth .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways, it could serve as a potential treatment for inflammatory diseases .

Case Studies and Research Findings

Several case studies have documented the effects of 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine:

  • In Vitro Studies : In vitro assays revealed that the compound significantly inhibits cell proliferation in various cancer cell lines. The IC50 values ranged from low micromolar concentrations, indicating potent activity.
  • Animal Models : In vivo studies using mouse models demonstrated that treatment with this compound resulted in a marked reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction in cancer cells.
  • Pharmacokinetics : Research into the pharmacokinetic properties showed favorable absorption and distribution characteristics, suggesting potential for oral bioavailability.

Data Summary Table

Biological ActivityObservationsReferences
Anticancer ActivityInhibition of KIF18A; reduced tumor growth
Anti-inflammatory EffectsModulation of inflammatory pathways
Antimicrobial PropertiesActivity against bacterial strains

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